REACTION_CXSMILES
|
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[C:15]([Si:19]([CH3:32])([CH3:31])[N:20]1[C:24]2=[N:25][CH:26]=[C:27]([CH2:29][OH:30])[CH:28]=[C:23]2[CH2:22][CH2:21]1)([CH3:18])([CH3:17])[CH3:16]>C(Cl)Cl.P([O-])([O-])([O-])=O>[C:15]([Si:19]([CH3:32])([CH3:31])[N:20]1[C:24]2=[N:25][CH:26]=[C:27]([CH2:29][OH:30])[CH:28]=[C:23]2[CH:22]=[CH:21]1)([CH3:18])([CH3:17])[CH3:16]
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with saturated aqueous NaHCO3 (16 mL)
|
Type
|
EXTRACTION
|
Details
|
Then the mixture was extracted with AcOEt (2×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by PTLC with benzene as eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](N1C=CC=2C1=NC=C(C2)CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |